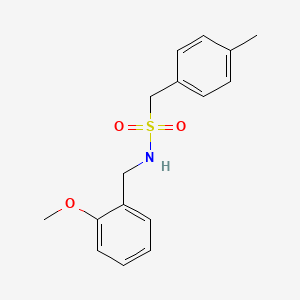

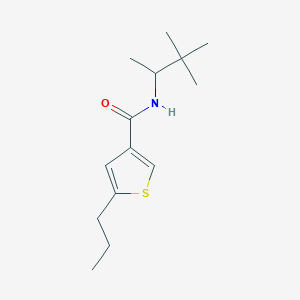

![molecular formula C15H16N4O3S2 B4578470 4-{[4-(2-thienylmethyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B4578470.png)

4-{[4-(2-thienylmethyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of such compounds typically involves multiple steps, starting from the basic heterocyclic scaffolds and proceeding through sequential reactions to introduce the various functional groups. For instance, the synthesis of related 1,3,4-oxadiazole derivatives involves converting organic acids into esters, hydrazides, and subsequently into 5-substituted-1,3,4-oxadiazole-2-thiols. These thiols are then reacted with suitable sulfonyl piperidine derivatives in the presence of activating agents to form the final products (Khalid et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds in this category can be elucidated using modern spectroscopic techniques, including X-ray crystallography, NMR (nuclear magnetic resonance), and mass spectrometry. These methods provide detailed information on the arrangement of atoms within the molecule and the geometry of its functional groups. For instance, crystal structure studies and DFT (Density Functional Theory) calculations can shed light on the conformation of the piperazine ring and the interactions within the crystal lattice (Kumara et al., 2017).

Applications De Recherche Scientifique

Synthesis and Spectral Analysis

A series of 1,3,4-oxadiazole bearing compounds, including structures similar to 4-{[4-(2-thienylmethyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole, have been synthesized and analyzed for their biological activities. These compounds were prepared by converting organic acids into corresponding esters, hydrazides, and subsequently into 5-substituted-1,3,4-oxadiazole-2-thiols. The target compounds were then synthesized, and their structures were elucidated using modern spectroscopic techniques, highlighting the diverse potential applications of these molecules in the scientific research domain (Khalid et al., 2016).

Biological Evaluation

The synthesized 1,3,4-oxadiazole compounds have been screened for various biological activities. For example, their effectiveness against butyrylcholinesterase (BChE) enzyme has been evaluated, alongside molecular docking studies to determine ligand-BChE binding affinity and orientation within the active sites of the human BChE protein. This highlights the potential therapeutic applications of these compounds in treating diseases where BChE plays a significant role (Khalid et al., 2016).

Antimicrobial and Antitubercular Activities

Further research into N-substituted derivatives of similar compounds has demonstrated moderate to significant antimicrobial and antitubercular activities. These findings suggest the potential for these compounds to be developed into new therapeutic agents for treating bacterial infections, including tuberculosis, which remains a major global health challenge (G. V. Suresh Kumar et al., 2013).

Anticancer Properties

Some derivatives have also been evaluated for their anticancer properties. A particular study focused on piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids demonstrated promising anticancer activities. This suggests a potential pathway for the development of new anticancer agents using these compound structures as a base (A. Rehman et al., 2018).

Alzheimer's Disease

Further exploration into N-substituted derivatives for Alzheimer's disease treatment showed that these compounds exhibit enzyme inhibition activity against acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy. This underscores the potential of these compounds as new drug candidates for treating Alzheimer’s disease (A. Rehman et al., 2018).

Propriétés

IUPAC Name |

4-[4-(thiophen-2-ylmethyl)piperazin-1-yl]sulfonyl-2,1,3-benzoxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O3S2/c20-24(21,14-5-1-4-13-15(14)17-22-16-13)19-8-6-18(7-9-19)11-12-3-2-10-23-12/h1-5,10H,6-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYZNTLBJDXJDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CS2)S(=O)(=O)C3=CC=CC4=NON=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[3-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B4578387.png)

![3,4,5-trimethoxy-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4578411.png)

![6-{4-[2-chloro-5-(trifluoromethyl)phenyl]-5-mercapto-4H-1,2,4-triazol-3-yl}-3(2H)-pyridazinone](/img/structure/B4578428.png)

![2-{2-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4578432.png)

![2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl diethyldithiocarbamate](/img/structure/B4578440.png)

![N-(3,4-dimethoxyphenyl)-N'-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]urea](/img/structure/B4578444.png)

![5-(4-fluorophenyl)-2-[4-(methylthio)phenyl]-4-phenyl-1H-imidazole](/img/structure/B4578463.png)

![N-(4-chlorophenyl)-N'-[4-(pentyloxy)phenyl]urea](/img/structure/B4578471.png)